![molecular formula C9H5N3OS B063147 (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile CAS No. 173540-04-0](/img/structure/B63147.png)
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile
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Description
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile, or 2Z-3H-B2N, is an organic compound with a unique structure and properties that make it a useful tool in scientific research. It is a nitroso compound, which means it contains a nitrogen-oxygen double bond, and is also a member of the benzothiazole family. 2Z-3H-B2N has been used in a variety of scientific experiments, including those related to biochemistry, physiology, and organic synthesis.
Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and synthesize small to complex molecules or molecular structures.
Pharmaceuticals
2-Benzothiazoleacetonitrile is used in the pharmaceutical industry . It could be used as a building block in the synthesis of various pharmaceutical drugs.
Agrochemicals
This compound is also used in the production of agrochemicals . Agrochemicals include pesticides, insecticides, fungicides, and other chemicals used in agriculture to control pests and diseases.
Dye Stuffs
2-Benzothiazoleacetonitrile is used in the production of dye stuffs . These are substances that impart color to a material. The dye is generally applied in an aqueous solution, and may require a mordant to improve the fastness of the dye on the fiber.
Preparation of 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles
This compound may be used for the preparation of 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles . This reaction involves the reaction with 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile .
Synthesis of 1-acyl-3-aryl-3H-pyrrolo[2′,3′4,5]pyrimido[6,1-b]benzothiazol-6-ium-2-olates
2-Benzothiazoleacetonitrile may be employed in the preparation of pyrrolones, which can be used for the synthesis of 1-acyl-3-aryl-3H-pyrrolo[2′,3′:4,5]pyrimido[6,1-b]benzothiazol-6-ium-2-olates .
properties
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOUGMJKPPEOEY-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=N/O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789935 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile |
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